molecular formula C6H7ClFNO B1445935 O-(2-fluorophenyl)hydroxylamine hydrochloride CAS No. 1803567-23-8

O-(2-fluorophenyl)hydroxylamine hydrochloride

Cat. No.: B1445935
CAS No.: 1803567-23-8
M. Wt: 163.58 g/mol
InChI Key: OWNYAHMGBLLPOM-UHFFFAOYSA-N
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Description

O-(2-fluorophenyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C6H7ClFNO. It is a white crystalline powder that is soluble in water and ethanol. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-fluorophenyl)hydroxylamine hydrochloride typically involves the reaction of 2-fluoroaniline with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

O-(2-fluorophenyl)hydroxylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme mechanisms.

    Industry: The compound is used in the production of fine chemicals and as a precursor for other chemical compounds

Mechanism of Action

The mechanism of action of O-(2-fluorophenyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities. This property makes it useful in synthetic chemistry and biochemical studies .

Comparison with Similar Compounds

    Hydroxylamine: A related compound with the formula NH2OH, used in similar chemical reactions.

    O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride: Another hydroxylamine derivative with different substituents on the phenyl ring.

Uniqueness: O-(2-fluorophenyl)hydroxylamine hydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where fluorine substitution is desired .

Properties

IUPAC Name

O-(2-fluorophenyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNYAHMGBLLPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)ON)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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